molecular formula C13H8Br2ClNO B290902 2,4-dibromo-N-(4-chlorophenyl)benzamide

2,4-dibromo-N-(4-chlorophenyl)benzamide

Cat. No.: B290902
M. Wt: 389.47 g/mol
InChI Key: DBBDJHSYFVQKLT-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(4-chlorophenyl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with bromine atoms at the 2- and 4-positions of the aromatic ring and an N-linked 4-chlorophenyl group. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C13H8Br2ClNO

Molecular Weight

389.47 g/mol

IUPAC Name

2,4-dibromo-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Br2ClNO/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18)

InChI Key

DBBDJHSYFVQKLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of halogen substituents significantly impact molecular properties:

  • Halogen Size and Polarity : Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), leading to differences in van der Waals interactions and dipole moments. For example, 4-chloro-N-(4-chlorophenyl)benzamide (MW: 266.12 g/mol) lacks bromine but exhibits strong intermolecular interactions due to Cl’s electronegativity, as observed in its crystal packing . In contrast, brominated analogs like 4-bromo-N-(2-nitrophenyl)benzamide (MW: 335.15 g/mol) show distinct crystallographic parameters (R factor: 0.049) due to Br’s bulkiness .
  • Di-Substitution vs. Mono-Substitution: The 2,4-dibromo substitution in the target compound may enhance steric hindrance compared to mono-substituted analogs like N-(2-aminoethyl)-4-chloro-N-(4-chlorophenyl)benzamide (MW: ~340 g/mol). This could reduce solubility but improve lipid membrane permeability .
Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties
2,4-Dibromo-N-(4-chlorophenyl)benzamide 2,4-Br, N-(4-Cl-C₆H₄) ~414.94 (calculated) High steric bulk, low polarity
4-Chloro-N-(4-chlorophenyl)benzamide 4-Cl, N-(4-Cl-C₆H₄) 266.12 Crystalline, Pdcd4 stabilizer
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, N-(2-NO₂-C₆H₃) 335.15 Stable crystal structure
N-(2-Aminoethyl)-2,4-dichloro-... 2,4-Cl, aminoethyl side chain ~380 (estimated) T. brucei inhibitor (IC₅₀: <1 µM)

Structural and Functional Divergence

  • Heterocyclic Modifications : Compounds like 4-bromo-N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide (MW: 427.68 g/mol) incorporate benzotriazole moieties, enhancing π-stacking interactions and photostability compared to simpler benzamides .

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